molecular formula C7H8BFO2 B162142 4-Fluoro-2-methylphenylboronic acid CAS No. 139911-29-8

4-Fluoro-2-methylphenylboronic acid

Cat. No.: B162142
CAS No.: 139911-29-8
M. Wt: 153.95 g/mol
InChI Key: IQMLIVUHMSIOQP-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Fluoro-2-methylphenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The nature of these interactions often involves the formation of boronate esters, which are crucial intermediates in many biochemical processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain kinases and phosphatases, leading to alterations in phosphorylation states and subsequent changes in cellular responses . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as enzymes and receptors. This compound can act as an inhibitor or activator of specific enzymes, thereby modulating their activity. For example, it has been shown to inhibit certain proteases by forming a covalent bond with the active site, leading to enzyme inactivation . Additionally, this compound can influence gene expression by binding to DNA or RNA, thereby affecting the transcription and translation processes .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are influenced by its stability and degradation. This compound is relatively stable under standard laboratory conditions, with a shelf life of several years when stored appropriately . Its stability can be affected by factors such as temperature, pH, and exposure to light. Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects persisting even after the compound has been removed from the experimental system .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing certain biochemical pathways or improving cellular function . At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific concentration levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways includes its role in the formation of boronate esters, which are intermediates in many biochemical reactions . This compound can also affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in metabolic processes . For instance, it has been shown to influence the activity of enzymes in the glycolytic pathway, thereby affecting glucose metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins can sequester this compound, affecting its localization and concentration within the cell . These interactions are crucial for the compound’s biological activity and its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . The localization of this compound can influence its activity and function, as it interacts with different biomolecules in distinct cellular environments . For example, its presence in the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing 4-Fluoro-2-methylphenylboronic acid is through the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate, sodium carbonate, or cesium carbonate

    Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)

    Temperature: 80-110°C

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-methylphenylboronic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to phenols using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction to corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation, nitration, and sulfonation reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 4-Fluoro-2-methylphenol

    Reduction: 4-Fluoro-2-methylbenzyl alcohol

    Substitution: 4-Fluoro-2-methylhalobenzenes (e.g., 4-Fluoro-2-methylchlorobenzene)

Scientific Research Applications

4-Fluoro-2-methylphenylboronic acid is extensively

Properties

IUPAC Name

(4-fluoro-2-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMLIVUHMSIOQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)F)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370435
Record name 4-Fluoro-2-methylphenylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139911-29-8
Record name (4-Fluoro-2-methylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139911-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-fluoro-2-methylphenyl)boronic acid
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Synthesis routes and methods I

Procedure details

To dry magnesium (113 g, 46.4 mmol) in 25 mL THF was added a small amount of 1,2-dibromoethane (2 drops) and iodine (2crystals). 1-Bromo-4-fluoro-2-methylbenzene (4.95 mL, 39.15 mmol) was added the resulting solution was refluxed for 4 h. The solution was cooled to RT and transferred by syringe to a solution of trimethylborate (4.5 mL, 40 mmol) in 20 mL THF at −78° C. The solution was warmed to RT and stirred for 2 days. Water (200 mL) was added and the mixture was concentrated (to remove most of the organics). The mixture was then treated with 2N HCl (200 mL) and stirred 2 hrs. The suspension was extracted with ethyl ether, dried over MgSO4, filtered and concentrated to give 2-methyl-4-fluoro-phenylboronic acid. LC1: 1.72 min.
Quantity
113 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
4.95 mL
Type
reactant
Reaction Step Two
Quantity
4.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2-Bromo-5-fluorotoluene (52.9 mmol, 10 g) in 400 ml of tetrahydrofuran was cooled to −78° C. and n-butyllithium (2.5 M, 58.2 mmol) was added. The solution was stirred for 20 minutes, trimethoxy borane (3 eq, 0.16 mol) was added, and the reaction was allowed to warm to room temperature overnight. Sodium hydroxide (60 ml of 1.25 M) was added and the reaction was stirred for 30 minutes. The tetrahydrofuran was removed in vacuo. The remaining aqueous layer was diluted and extracted with diethyl ether The aqueous layer was adjusted to pH 3 with 2N HCl and extracted with ethyl acetate, which was dried (MgSO4) and concentrated in vacuo to give 6.57 g (81%) of a colorless solid: MS(FAB) m/e (rel. intensity) 154(48), 136(100).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
58.2 mmol
Type
reactant
Reaction Step Two
Quantity
0.16 mol
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Yield
81%

Synthesis routes and methods III

Procedure details

To a solution of 1-bromo-4-fluoro-2-methylbenzene (5 g, 26.45 mmol) in THF (100 mL) was added n-butyllithium (12.7 mL) dropwise at −78° C. Tris(propan-2-yl)borate (10 g, 53.17 mmol) was added dropwise and the reaction was stirred overnight at −78° C. in a liquid nitrogen bath. The resulting solution was diluted with aqueous sodium hydroxide (1N, 30 mL) and extracted with ether (2×50 mL). The aqueous layers were combined and adjusted to pH 3 with HCl (3N), extracted with ethyl acetate (3×50 mL), and the organic layers were combined and concentrated in vacuo to give (4-fluoro-2-methylphenyl)boronic acid as a white solid (2.1 g, 52%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12.7 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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